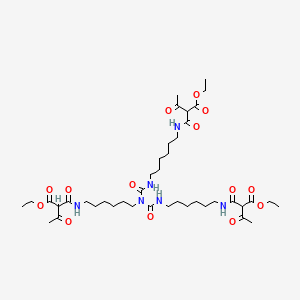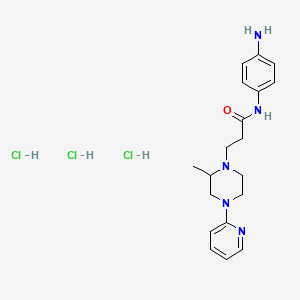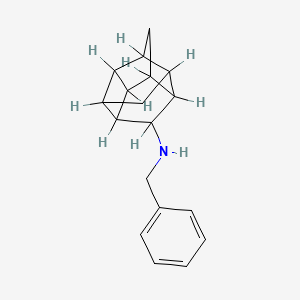
Piperazine, 1-methyl-4-(2-(4-methyl-2-(methylthio)-5-thiazolyl)ethyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazina, 1-metil-4-(2-(4-metil-2-(metiltio)-5-tiazolyl)etil)-, dihidrocloruro es un compuesto químico con una estructura compleja que incluye un anillo de piperazina sustituido con un grupo metil y un anillo de tiazol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Piperazina, 1-metil-4-(2-(4-metil-2-(metiltio)-5-tiazolyl)etil)-, dihidrocloruro generalmente implica múltiples pasos. Un método común incluye la reacción de 1-metilpiperazina con un derivado de tiazol en condiciones controladas. La reacción generalmente se lleva a cabo en presencia de un solvente adecuado y un catalizador para facilitar la formación del producto deseado.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar la síntesis a gran escala utilizando reactores automatizados. El proceso incluiría un control preciso de la temperatura, la presión y el tiempo de reacción para garantizar un alto rendimiento y pureza del producto final. La forma dihidrocloruro generalmente se obtiene tratando el compuesto sintetizado con ácido clorhídrico.
Análisis De Reacciones Químicas
Tipos de reacciones
Piperazina, 1-metil-4-(2-(4-metil-2-(metiltio)-5-tiazolyl)etil)-, dihidrocloruro puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir ciertos grupos funcionales dentro de la molécula a sus formas reducidas correspondientes.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica o electrofílica, donde un grupo funcional es reemplazado por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y varios nucleófilos o electrófilos para reacciones de sustitución. Las reacciones generalmente se llevan a cabo en condiciones controladas, como temperaturas específicas y niveles de pH, para lograr los productos deseados.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula.
Aplicaciones Científicas De Investigación
Piperazina, 1-metil-4-(2-(4-metil-2-(metiltio)-5-tiazolyl)etil)-, dihidrocloruro tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antiparasitarias.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de Piperazina, 1-metil-4-(2-(4-metil-2-(metiltio)-5-tiazolyl)etil)-, dihidrocloruro implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando varios efectos biológicos. Las vías y los objetivos exactos involucrados dependen de la aplicación y el contexto de uso específicos.
Comparación Con Compuestos Similares
Compuestos similares
Compuestos similares incluyen otros derivados de piperazina y moléculas que contienen tiazol. Algunos ejemplos incluyen:
- Piperazina, 1-metil-
- Derivados de tiazol con diferentes sustituyentes
Unicidad
Lo que diferencia a Piperazina, 1-metil-4-(2-(4-metil-2-(metiltio)-5-tiazolyl)etil)-, dihidrocloruro es su combinación única de grupos funcionales, que confieren propiedades químicas y biológicas específicas. Esta singularidad lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Número CAS |
89663-32-1 |
|---|---|
Fórmula molecular |
C12H23Cl2N3S2 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
4-methyl-5-[2-(4-methylpiperazin-1-yl)ethyl]-2-methylsulfanyl-1,3-thiazole;dihydrochloride |
InChI |
InChI=1S/C12H21N3S2.2ClH/c1-10-11(17-12(13-10)16-3)4-5-15-8-6-14(2)7-9-15;;/h4-9H2,1-3H3;2*1H |
Clave InChI |
IDSGYNWWPBIMCO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)SC)CCN2CCN(CC2)C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


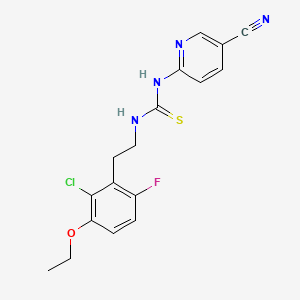

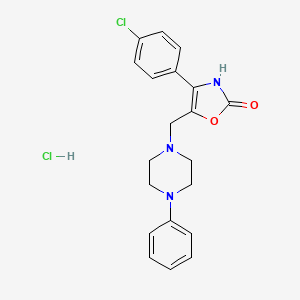
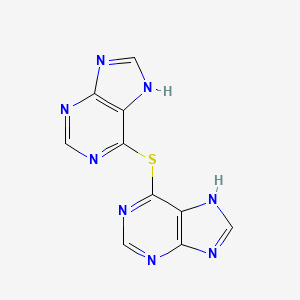
![8-[3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]propyl]-1,7-dimethyl-3-(2-methylpropyl)purine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12740975.png)

![(5-bromo-2-methylphenyl)-[5-(4-fluorophenyl)thiophen-2-yl]methanol](/img/structure/B12740979.png)
![[(3aR,8bS)-3-ethyl-8b-methyl-1,2,3a,4-tetrahydroindeno[2,1-b]pyrrol-6-yl] N-benzylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12740980.png)

![(6R,7R)-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-5,8-dioxo-7-[(2-phenylacetyl)amino]-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12740999.png)
